(2,4)-Dihydroxy-5-(2-methoxy-5-methylphenyl)pyrimidine
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Overview
Description
(2,4)-Dihydroxy-5-(2-methoxy-5-methylphenyl)pyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4)-Dihydroxy-5-(2-methoxy-5-methylphenyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method is the cyclization of a suitable diketone with an amidine derivative. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2,4)-Dihydroxy-5-(2-methoxy-5-methylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
(2,4)-Dihydroxy-5-(2-methoxy-5-methylphenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2,4)-Dihydroxy-5-(2-methoxy-5-methylphenyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with target molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(phenylamino)methylphenol
- 4-Methoxyphenylamino)methyl)-N,N-dimethylaniline
Uniqueness
(2,4)-Dihydroxy-5-(2-methoxy-5-methylphenyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and potential applications. The presence of both hydroxyl and methoxy groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
5-(2-methoxy-5-methylphenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-3-4-10(17-2)8(5-7)9-6-13-12(16)14-11(9)15/h3-6H,1-2H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVKECRFFAGKSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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